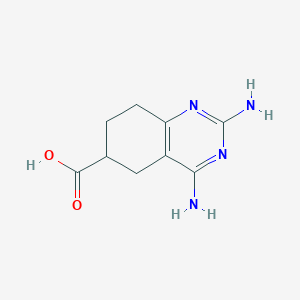

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a compound with the molecular formula C9H12N4O2 . It is a derivative of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4O2. This indicates that it has 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 208.217 Da .Aplicaciones Científicas De Investigación

- Tetrahydroquinazoline-6-carboxylic acid derivatives have demonstrated promising antibacterial properties . Researchers have investigated their efficacy against various bacterial strains, making them potential candidates for novel antibiotics.

- Some tetrahydroquinazoline-6-carboxylic acid analogues exhibit antitumor activity . These compounds could play a role in cancer treatment, although further studies are needed to understand their mechanisms and selectivity.

- Recent research has identified enzymes in Mycobacterium tuberculosis as potential molecular targets for anti-TB drug development . Tetrahydroquinazoline-6-carboxylic acid derivatives may contribute to this field by inhibiting parasitic growth.

- Medicinal chemists have explored the SAR of various quinazolinone derivatives, including tetrahydroquinazoline-6-carboxylic acid . Understanding the relationship between chemical structure and biological activity is crucial for drug design.

- Tetrahydroquinazoline-6-carboxylic acid serves as a privileged scaffold in medicinal chemistry . Researchers can modify its structure to create diverse molecules with specific pharmacological properties.

Antibacterial Activity

Anticancer Potential

Antiparasitic Properties

Structure-Activity Relationship (SAR) Studies

Synthetic Building Blocks

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes of mycobacterial tuberculosis such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .

Biochemical Pathways

Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets .

Result of Action

Quinazoline derivatives have been shown to have a variety of effects, often related to the inhibition of their targets .

Propiedades

IUPAC Name |

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVDMQUXYRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281809 |

Source

|

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

CAS RN |

6974-25-0 |

Source

|

| Record name | NSC23115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)